![molecular formula C12H21IO B13331810 [(2-Iodocyclopentyl)oxy]cycloheptane](/img/structure/B13331810.png)
[(2-Iodocyclopentyl)oxy]cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Iodocyclopentyl)oxy]cycloheptane is a chemical compound with the molecular formula C12H21IO It is characterized by the presence of an iodine atom attached to a cyclopentyl group, which is further connected to a cycloheptane ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodocyclopentyl)oxy]cycloheptane typically involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement. The reaction conditions for the cyclopropanation step include the use of bis(iodozincio)methane at low temperatures (around -20°C) to ensure the formation of the desired cyclopropane intermediates. The subsequent oxy-Cope rearrangement is facilitated by the presence of alkoxide groups, which help in the formation of the cycloheptane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(2-Iodocyclopentyl)oxy]cycloheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of cyclopentylcycloheptane.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium amide (NaNH2) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanoic acid.
Reduction: Formation of cyclopentylcycloheptane.
Substitution: Formation of various substituted cyclopentylcycloheptane derivatives.
Scientific Research Applications
[(2-Iodocyclopentyl)oxy]cycloheptane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2-Iodocyclopentyl)oxy]cycloheptane involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the cyclopentyl and cycloheptane rings provide a unique structural framework that can interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylcycloheptane: Lacks the iodine atom and oxygen linkage, resulting in different chemical properties and reactivity.
Cycloheptylcyclopentane: Similar structure but with different ring connectivity, leading to variations in physical and chemical properties.
Iodocyclopentane: Contains an iodine atom but lacks the cycloheptane ring, resulting in different reactivity and applications.
Uniqueness
[(2-Iodocyclopentyl)oxy]cycloheptane is unique due to the presence of both cyclopentyl and cycloheptane rings connected through an oxygen atom, along with the iodine atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C12H21IO |
|---|---|
Molecular Weight |
308.20 g/mol |
IUPAC Name |
(2-iodocyclopentyl)oxycycloheptane |
InChI |
InChI=1S/C12H21IO/c13-11-8-5-9-12(11)14-10-6-3-1-2-4-7-10/h10-12H,1-9H2 |
InChI Key |
LZJCFCZARWSAMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OC2CCCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1,1-dimethyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13331731.png)
![1-(Chloromethyl)-3-(3-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331739.png)
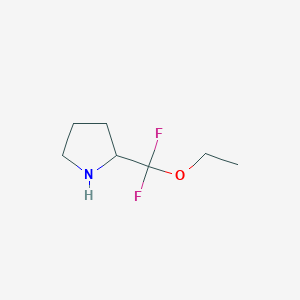
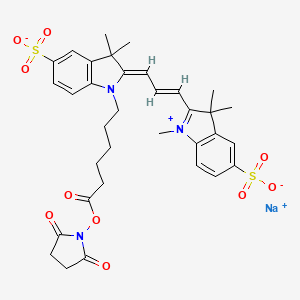
![1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13331752.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13331761.png)
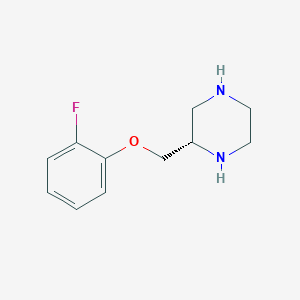
![3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13331770.png)
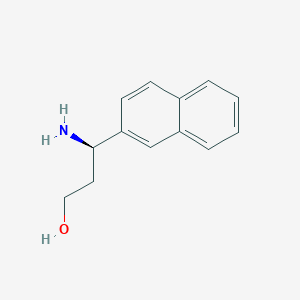
![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B13331791.png)
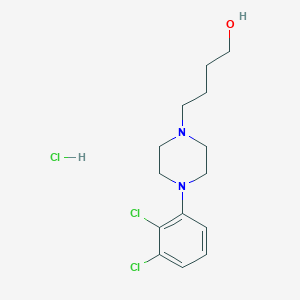
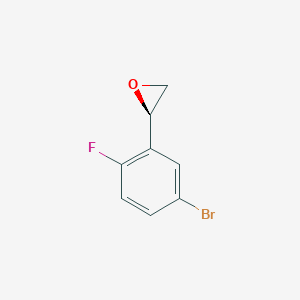
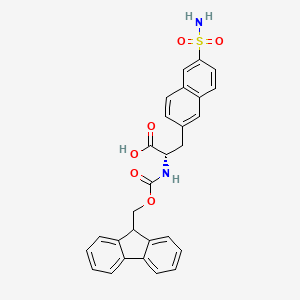
![8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine](/img/structure/B13331825.png)
